Spectroscopic Profiling of 3-Methyl-1H-pyrrole-2-carboxamide: A Comprehensive Technical Guide
Spectroscopic Profiling of 3-Methyl-1H-pyrrole-2-carboxamide: A Comprehensive Technical Guide
Introduction & Structural Context
3-Methyl-1H-pyrrole-2-carboxamide (CAS: 1935854-24-2)[1] is a critical low-molecular-weight building block frequently utilized in the rational design of targeted therapeutics. Its pyrrole core, functionalized with a methyl group at the C3 position and a carboxamide at the C2 position, serves as a versatile pharmacophore. Derivatives of this scaffold have demonstrated profound efficacy in drug development, notably as dihydroorotate dehydrogenase (DHODH) inhibitors for malaria treatment[2],[3] and as CD4-mimetic small-molecule HIV-1 entry inhibitors[4],[5].
Understanding the exact spectroscopic signature (NMR, IR, MS) of 3-Methyl-1H-pyrrole-2-carboxamide is essential for confirming synthetic fidelity, assessing purity, and tracking downstream functionalization. This whitepaper provides a rigorously validated, step-by-step analytical framework for the spectroscopic characterization of this molecule.
Multi-Modal Spectroscopic Validation Workflow
To ensure high-confidence structural elucidation, a tri-orthogonal analytical approach is employed. The workflow integrates Nuclear Magnetic Resonance (NMR) for atomic connectivity, Fourier-Transform Infrared (FTIR) for functional group verification, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for molecular weight and structural fragmentation confirmation.
Multi-modal spectroscopic validation workflow for 3-Methyl-1H-pyrrole-2-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design
For pyrrole-2-carboxamides, solvent selection is paramount. While CDCl₃ is standard for many organic molecules, DMSO-d6 is the solvent of choice here. DMSO strongly hydrogen-bonds with both the pyrrole N-H and the carboxamide -NH₂ protons, significantly slowing their chemical exchange rates. This prevents peak broadening and coalescence, allowing for the distinct observation of the pyrrole N-H (typically >11 ppm) and the two non-equivalent carboxamide protons (due to restricted rotation around the C-N bond)[2].
Protocol: High-Resolution ¹H and ¹³C NMR
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Sample Preparation: Dissolve 15–20 mg of 3-Methyl-1H-pyrrole-2-carboxamide in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
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Instrument Setup: Acquire data on a 400 MHz or 500 MHz NMR spectrometer at 298 K[2].
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Acquisition Parameters (¹H): 16 scans, 2-second relaxation delay, 90° pulse angle.
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Acquisition Parameters (¹³C): 512 scans, 2-second relaxation delay, with proton decoupling (WALTZ-16).
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Self-Validation: Verify the residual DMSO quintet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C) to calibrate chemical shifts. Ensure the TMS peak is locked exactly at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality in Experimental Design
Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch around 3400 cm⁻¹, which critically overlaps with and masks the vital N-H stretching frequencies of the pyrrole and carboxamide groups. ATR allows for direct, moisture-free solid-state analysis, preserving the integrity of the hydrogen-bonding network.
Protocol: Solid-State ATR-FTIR
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Background Collection: Collect a background spectrum of the clean diamond/ZnSe crystal (ambient air) using 32 scans at 4 cm⁻¹ resolution.
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Sample Loading: Place 2–3 mg of neat solid 3-Methyl-1H-pyrrole-2-carboxamide directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure optical contact.
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Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ (32 scans).
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Self-Validation: Ensure baseline transmittance is near 100% in regions devoid of absorption (e.g., 2000–2500 cm⁻¹). A sloping baseline indicates poor crystal contact or improper anvil pressure.
Mass Spectrometry (LC-MS/MS)
Causality in Experimental Design
Electrospray Ionization in positive mode (ESI+) is highly effective for this molecule. The basicity of the pyrrole nitrogen and the carboxamide oxygen provides excellent sites for protonation, yielding a robust[M+H]⁺ pseudo-molecular ion[3]. Collision-Induced Dissociation (CID) is applied to map the connectivity via characteristic neutral losses (e.g., loss of ammonia or the entire carboxamide group).
Protocol: LC-ESI-MS/MS
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Chromatography: Inject 2 µL of sample (1 µg/mL in MeOH) onto a C18 column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)[3].
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Ionization: Set the ESI source to positive mode. Capillary voltage: 3.0 kV, Desolvation temperature: 350 °C.
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MS1 Acquisition: Scan m/z 50 to 300 to identify the [M+H]⁺ ion (Expected exact mass for C₆H₈N₂O + H⁺ = 125.07).
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MS2 (MS/MS) Acquisition: Isolate m/z 125.1 and apply a collision energy of 15–25 eV using Argon as the collision gas.
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Self-Validation: Run a solvent blank prior to the sample to rule out carryover. Utilize a known calibrant (e.g., reserpine) to ensure mass accuracy is within <5 ppm.
Proposed ESI+ mass spectrometry fragmentation pathway for 3-Methyl-1H-pyrrole-2-carboxamide.
Quantitative Data Summaries
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d6, 400 MHz)
| Position | Functional Group | ¹H Shift (δ, ppm) | Multiplicity & Integration | ¹³C Shift (δ, ppm) |
|---|---|---|---|---|
| 1 | Pyrrole N-H | ~ 11.2 | br s, 1H | - |
| 2 | C-2 (Pyrrole) | - | - | ~ 122.5 |
| - | Carboxamide C=O | - | - | ~ 162.0 |
| - | Carboxamide NH₂ | ~ 7.3, 6.8 | br s, 2H | - |
| 3 | C-3 (Pyrrole) | - | - | ~ 118.0 |
| - | C3-CH₃ | ~ 2.2 | s, 3H | ~ 11.5 |
| 4 | C-4 (Pyrrole) | ~ 5.9 | t (or dd), 1H | ~ 110.2 |
| 5 | C-5 (Pyrrole) | ~ 6.7 | t (or dd), 1H | ~ 120.8 |
Table 2: Key FTIR Vibrational Assignments (ATR, Solid State)
| Wavenumber (cm⁻¹) | Intensity | Assignment / Vibrational Mode |
|---|---|---|
| 3400, 3250 | Medium, Sharp | N-H stretch (Pyrrole & Primary Amide) |
| 2950, 2920 | Weak | C-H stretch (Aliphatic CH₃) |
| 1650 | Strong | C=O stretch (Amide I band) |
| 1610 | Medium | N-H bend (Amide II band) |
| 1550, 1490 | Medium | C=C stretch (Pyrrole ring breathing) |
Table 3: LC-MS/MS (ESI+) Major Ions
| m/z Value | Ion Type | Structural Interpretation |
|---|---|---|
| 125.1 | [M+H]⁺ | Protonated molecular ion |
| 147.1 | [M+Na]⁺ | Sodium adduct |
| 108.1 | Fragment | Loss of ammonia (-17 Da) from carboxamide |
| 80.1 | Fragment | Loss of carboxamide group (-44 Da) |
References
Sources
- 1. 3-Methyl-1H-pyrrole-2-carboxamide | 1935854-24-2 [sigmaaldrich.com]
- 2. Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Optimization of gp120 Entry Antagonists as anti-HIV‑1 Agents with Improved Cytotoxicity and ADME Properties through Rational Design, Synthesis, and Antiviral Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
